Cas no 38056-88-1 (1,2-Benzenedicarboxylicacid, 1-(2-hydroxyethyl) 2-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester)

1,2-Benzenedicarboxylicacid, 1-(2-hydroxyethyl) 2-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester structure
38056-88-1 structure
Product Name:1,2-Benzenedicarboxylicacid, 1-(2-hydroxyethyl) 2-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester
Numero CAS:38056-88-1
MF:C15H16O7
MW:308.283345222473
CID:312149
PubChem ID:169995
Update Time:2025-04-19

1,2-Benzenedicarboxylicacid, 1-(2-hydroxyethyl) 2-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-Benzenedicarboxylicacid, 1-(2-hydroxyethyl) 2-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester
    • 2-acryloyloxyethyl 2-hydroxyethyl phthalate
    • 1,2-Benzenedicarboxylic acid 1-(2-hydroxyethyl)2-[2-[(1-oxo-2-propenyl)oxy]ethyl] ester
    • 1,2-Benzenedicarboxylic acid,2-hydroxyethyl-2-[(1-oxo-2-propenyl)oxy] ethyl ester
    • Phthalic acid,2-hydroxyethyl 2-(2-propenoyloxy)ethyl ester
    • Phthalic acid, 2-hydroxyethyl 2-(2-propenoyloxy)ethyl ester
    • 1,2-Benzenedicarboxylic acid, 2-hydroxyethyl 2-((1-oxo-2-propenyl)oxy)ethyl ester
    • SCHEMBL301415
    • 1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) 2-(2-((1-oxo-2-propen-1-yl)oxy)ethyl) ester
    • NS00030325
    • EINECS 253-766-5
    • 2-Hydroxyethyl 2-acryloyloxyethyl phthalate
    • DTXSID6068062
    • 38056-88-1
    • Inchi: 1S/C15H16O7/c1-2-13(17)20-9-10-22-15(19)12-6-4-3-5-11(12)14(18)21-8-7-16/h2-6,16H,1,7-10H2
    • Chiave InChI: OEURXIFGOPBMJF-UHFFFAOYSA-N
    • Sorrisi: O(CCOC(C=C)=O)C(C1C=CC=CC=1C(=O)OCCO)=O

Proprietà calcolate

  • Massa esatta: 308.09000
  • Massa monoisotopica: 308.09
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 11
  • Complessità: 405
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 99.1Ų

Proprietà sperimentali

  • Densità: 1.264
  • Punto di ebollizione: 449.7 °C at 760 mmHg
  • Punto di infiammabilità: 163.2 °C
  • Indice di rifrazione: 1.535
  • PSA: 99.13000
  • LogP: 0.72170
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.